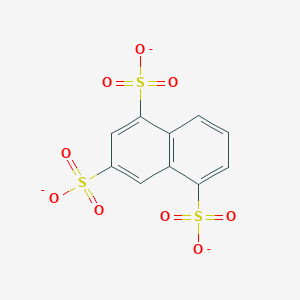![molecular formula C18H21ClN2OS2 B221275 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol, also known as SERT, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol works by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By blocking the reuptake of serotonin, 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol increases the concentration of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on serotonin reuptake, 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has several advantages as a research tool. It is a highly potent and selective inhibitor of serotonin reuptake, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol also has some limitations. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several future directions for research on 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol. One area of interest is the development of new 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol inhibitors with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the biochemical and physiological effects of 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol, particularly in complex biological systems such as the brain.
Métodos De Síntesis
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol can be synthesized through a multi-step process involving the reaction of 7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepine with piperazine and ethanol. The resulting compound has been shown to be a potent inhibitor of serotonin reuptake.
Aplicaciones Científicas De Investigación
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has been investigated as a potential treatment for depression and anxiety disorders. In neurology, 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has been explored for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol has been studied for its potential use in the treatment of various types of cancer.
Propiedades
Nombre del producto |
2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol |
|---|---|
Fórmula molecular |
C18H21ClN2OS2 |
Peso molecular |
381 g/mol |
Nombre IUPAC |
2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H21ClN2OS2/c19-14-1-2-17-13(11-14)12-16(15-3-10-23-18(15)24-17)21-6-4-20(5-7-21)8-9-22/h1-3,10-11,16,22H,4-9,12H2 |
Clave InChI |
GWZYCFFLVFLIDD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CS4 |
SMILES canónico |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)
